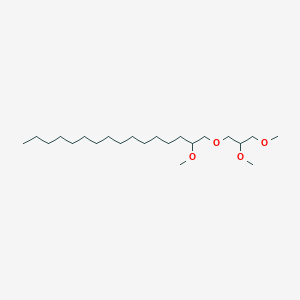
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane, also known as DMPHM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of long-chain aliphatic compounds and is commonly used as a non-toxic and non-ionic surfactant in various biochemical and biophysical experiments.
Applications De Recherche Scientifique
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane has been widely used in various scientific research applications, including membrane protein crystallization, lipid bilayer studies, and drug delivery systems. It has been reported that 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can improve the stability and solubility of membrane proteins, which are crucial for their structural and functional studies. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can also be used as a surfactant to form stable lipid bilayers, which are essential for studying the properties and functions of cell membranes. Additionally, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be incorporated into drug delivery systems to enhance drug solubility and bioavailability.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane is not well understood. However, it is believed that 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane interacts with the lipid bilayer and membrane proteins to form stable complexes. These complexes can stabilize the membrane proteins and prevent their denaturation. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can also alter the physical properties of the lipid bilayer, such as its fluidity and permeability, which can affect the functions of membrane proteins.
Effets Biochimiques Et Physiologiques
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane has been reported to have minimal biochemical and physiological effects, which makes it an ideal surfactant for various scientific research applications. It is non-toxic and non-ionic, which means it does not interfere with the functions of biological molecules. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane has low surface tension and high solubility, which makes it an efficient surfactant for various experimental procedures.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane in lab experiments include its non-toxicity, non-ionic nature, and high solubility. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can improve the stability and solubility of membrane proteins, which are crucial for their structural and functional studies. However, the limitations of using 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane include its high cost and limited availability. Moreover, the purity and yield of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be affected by various factors such as the quality of reagents and reaction conditions.
Orientations Futures
There are several future directions for the research and development of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane. Firstly, the mechanism of action of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane needs to be further elucidated to understand its interactions with lipids and membrane proteins. Secondly, the synthesis method of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane needs to be optimized to improve its purity and yield. Thirdly, the potential applications of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane in drug delivery systems need to be explored further to improve the solubility and bioavailability of drugs. Lastly, the toxicity and biocompatibility of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane need to be studied to assess its safety for in vivo applications.
Conclusion:
In conclusion, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a non-toxic and non-ionic surfactant that can improve the stability and solubility of membrane proteins and lipid bilayers. Moreover, 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be incorporated into drug delivery systems to enhance drug solubility and bioavailability. There are several future directions for the research and development of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane, including elucidating its mechanism of action, optimizing its synthesis method, exploring its potential applications in drug delivery, and assessing its safety for in vivo applications.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane involves the reaction of 2-bromo-1-(2,3-dimethoxypropoxy)hexadecane with methoxide ion in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and at elevated temperatures to yield the desired product. The purity and yield of 1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane can be improved by using various purification techniques such as column chromatography and recrystallization.
Propriétés
Numéro CAS |
16725-44-3 |
|---|---|
Nom du produit |
1-(2,3-Dimethoxypropoxy)-2-methoxyhexadecane |
Formule moléculaire |
C22H46O4 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
1-(2,3-dimethoxypropoxy)-2-methoxyhexadecane |
InChI |
InChI=1S/C22H46O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24-3)19-26-20-22(25-4)18-23-2/h21-22H,5-20H2,1-4H3 |
Clé InChI |
OABTVGQAESOYDP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(COCC(COC)OC)OC |
SMILES canonique |
CCCCCCCCCCCCCCC(COCC(COC)OC)OC |
Synonymes |
1,2-Dimethoxy-3-[(2-methoxyhexadecyl)oxy]propane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
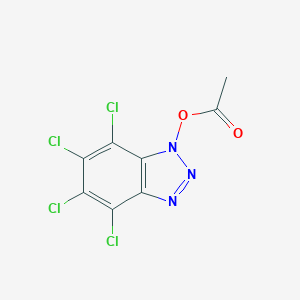

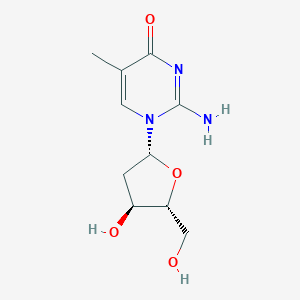
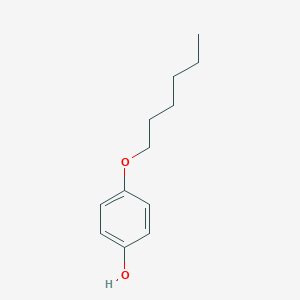
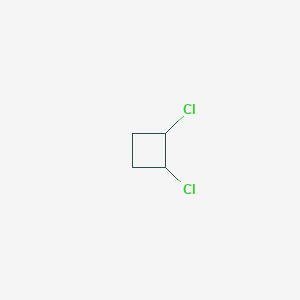
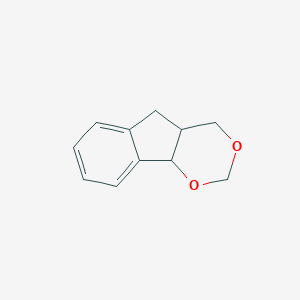
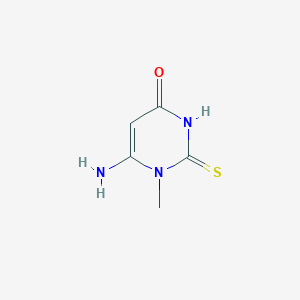
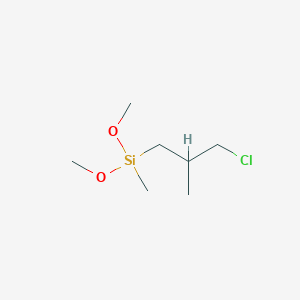

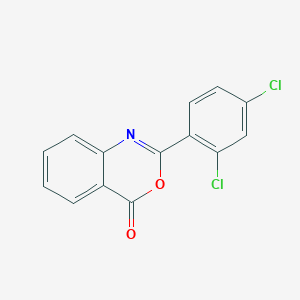
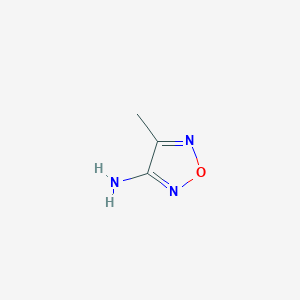
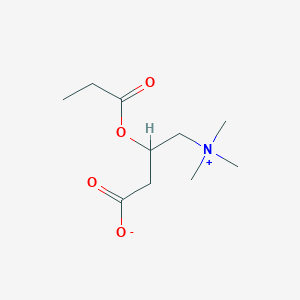
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)